4-Bromo-2-chloro-5-methoxyaniline
Overview
Description
4-Bromo-2-chloro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 4-Bromo-2-chloro-5-methoxyaniline typically involves multiple steps, including halogenation and methoxylation of aniline derivatives. One common method involves the bromination of 2-chloro-5-methoxyaniline using bromine or a brominating agent under controlled conditions. Industrial production methods may involve large-scale bromination and chlorination processes, ensuring high purity and yield .
Chemical Reactions Analysis
4-Bromo-2-chloro-5-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol or toluene. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Bromo-2-chloro-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methoxyaniline involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
4-Bromo-2-chloro-5-methoxyaniline can be compared with similar compounds like:
4-Bromo-5-chloro-2-methoxyaniline: Similar structure but different positioning of substituents.
4-Bromo-2-methoxyaniline: Lacks the chlorine substituent.
5-Bromo-4-chloro-2-methoxyaniline: Different arrangement of bromine and chlorine atoms.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures .
Properties
IUPAC Name |
4-bromo-2-chloro-5-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEPONDACHYKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563898 | |
Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98446-54-9 | |
Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloro-5-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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